molecular formula C18H17N3O4 B2379525 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea CAS No. 2034252-33-8

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea

Cat. No.: B2379525
CAS No.: 2034252-33-8
M. Wt: 339.351
InChI Key: SNHYZYFIRHXQPJ-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is a complex organic compound that features a unique structure combining oxazolidinone and phenylurea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea typically involves the reaction of 2,4-dioxooxazolidine with phenylethylamine, followed by the introduction of a phenylurea group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl)-4-phenyl-1H-1,5-benzodiazepin-2(3H)-one: Shares the oxazolidinone moiety but differs in the overall structure and biological activity.

    2-(2,4-Dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one: Contains a similar oxazolidinone group but has distinct chemical properties and applications.

Uniqueness

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-12-25-18(24)21(16)11-15(13-7-3-1-4-8-13)20-17(23)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHYZYFIRHXQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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